DiBAC4(3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

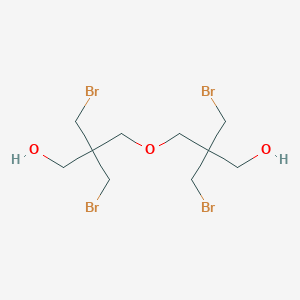

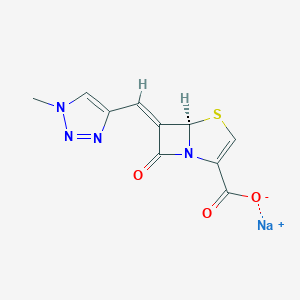

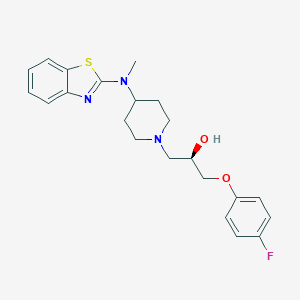

The synthesis of DiBAC4(3) involves the reaction of 1,3-dibutylbarbituric acid with trimethine oxonol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature. The product is then purified through crystallization or chromatography to achieve a high degree of purity .

Chemical Reactions Analysis

DiBAC4(3) primarily undergoes reactions related to its function as a membrane potential indicator. Upon membrane depolarization, it enters the cytosol and binds to lipid membranes and intracellular proteins. This binding results in a fluorescence change, which can be measured using flow cytometry or fluorescence microscopy . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Scientific Research Applications

DiBAC4(3) has a wide range of applications in scientific research:

Chemistry: It is used to measure membrane potentials in various chemical systems.

Biology: It is employed to study the membrane potential dynamics in live or fixed mammalian and bacterial cells.

Mechanism of Action

DiBAC4(3) exerts its effects by entering depolarized cells and binding to intracellular proteins or membranes. This binding results in an increase in fluorescence, which can be measured to determine changes in membrane potential. The compound is particularly useful for studying the activation of large-conductance calcium-activated potassium channels in arterial smooth muscle cells . It can also be used to detect the hyperpolarizing effects of hydrogen sulfide donors in vascular smooth muscle cells .

Comparison with Similar Compounds

DiBAC4(3) is unique in its ability to provide a slow-response measurement of membrane potential changes. Similar compounds include:

DiBAC2(3): Another bis-oxonol dye with similar properties but different spectral characteristics.

DiBAC4(3) stands out due to its high sensitivity and ability to provide detailed information about membrane potential dynamics in various biological systems.

Properties

CAS No. |

110425-49-5 |

|---|---|

Molecular Formula |

C27H40N4O6 |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3/b14-13+ |

InChI Key |

ATJCYSYHWGQAET-BUHFOSPRSA-N |

SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |

Isomeric SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |

Canonical SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC |

Synonyms |

is(1,3-dibutylbarbiturate)trimethine oxonol bis(1,3-dibutylbarbituric acid)trimethyne oxonol di-BA-C4 diBA-C4 DiBaC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

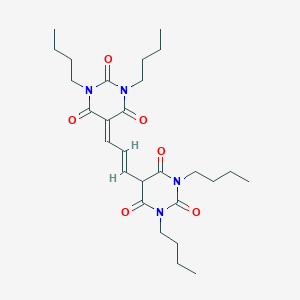

![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

![furan-2-ylmethyl-[1-(2-methoxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B218308.png)

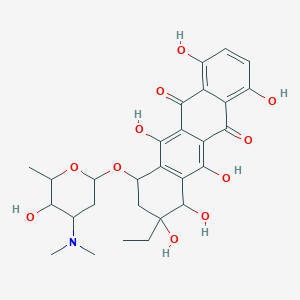

![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)

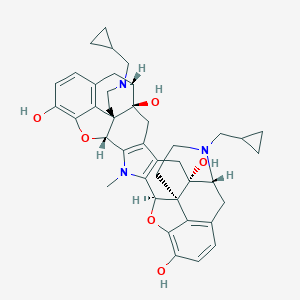

![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)